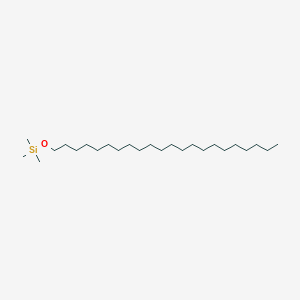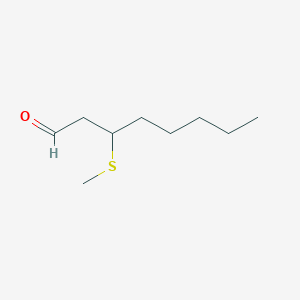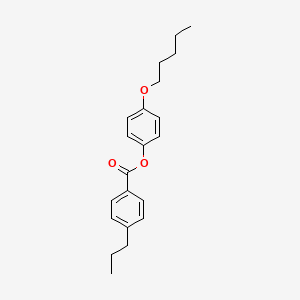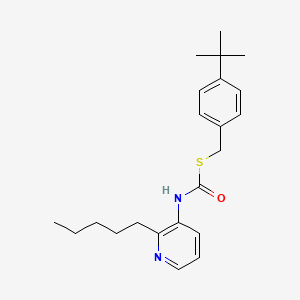
2H-Pyran, 2,2-diethoxytetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran, 2,2-diethoxytetrahydro- is a heterocyclic organic compound that features a six-membered ring containing one oxygen atom and five carbon atoms. This compound is a derivative of 2H-pyran, where two ethoxy groups are attached to the second carbon atom. It is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 2,2-diethoxytetrahydro- can be achieved through several methods. One common approach involves the reaction of pyrylium salts with organometallic compounds. This method not only produces 2H-pyrans but also their cis-dienone valence isomers and 4H-pyrans, depending on the reaction conditions . Another method involves the use of unsaturated acyclic ketones, 4H-pyrans, and pyrones as starting materials .
Industrial Production Methods
Industrial production of 2H-Pyran, 2,2-diethoxytetrahydro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The reaction of pyrylium salts with organometallic reagents is scaled up, and the process parameters such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyran, 2,2-diethoxytetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols .
Wissenschaftliche Forschungsanwendungen
2H-Pyran, 2,2-diethoxytetrahydro- has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It finds applications in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2H-Pyran, 2,2-diethoxytetrahydro- involves its ability to undergo valence isomerization to form 1-oxatrienes through a reversible pericyclic oxa-6π-electrocyclization process. This valence tautomerism determines its reactivity and the formation of various products in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Pyran: The parent compound without ethoxy groups.
4H-Pyran: An isomer with the saturated carbon at position 4.
2H-Chromene: A fused aromatic derivative of 2H-pyran.
Uniqueness
2H-Pyran, 2,2-diethoxytetrahydro- is unique due to the presence of two ethoxy groups, which enhance its stability and reactivity compared to its parent compound, 2H-pyran. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Eigenschaften
CAS-Nummer |
53143-91-2 |
|---|---|
Molekularformel |
C9H18O3 |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
2,2-diethoxyoxane |
InChI |
InChI=1S/C9H18O3/c1-3-10-9(11-4-2)7-5-6-8-12-9/h3-8H2,1-2H3 |
InChI-Schlüssel |
FKHZHLLQZGIQTL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(CCCCO1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate](/img/structure/B14651261.png)


![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-ethoxypropoxy)oxophosphanium](/img/structure/B14651285.png)

